molecular formula C16H20N2O2 B10908472 N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-3-methylbenzohydrazide

N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-3-methylbenzohydrazide

Cat. No.: B10908472
M. Wt: 272.34 g/mol
InChI Key: USZWWBORSMBASD-LGMDPLHJSA-N
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Description

N’~1~-(3,3-DIMETHYL-5-OXOCYCLOHEXYLIDEN)-3-METHYLBENZOHYDRAZIDE is a chemical compound with the molecular formula C14H17N3O2 It is known for its unique structure, which includes a cyclohexylidene ring substituted with a dimethyl group and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(3,3-DIMETHYL-5-OXOCYCLOHEXYLIDEN)-3-METHYLBENZOHYDRAZIDE typically involves the condensation of 3,3-dimethyl-5-oxocyclohexanone with 3-methylbenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’~1~-(3,3-DIMETHYL-5-OXOCYCLOHEXYLIDEN)-3-METHYLBENZOHYDRAZIDE may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-(3,3-DIMETHYL-5-OXOCYCLOHEXYLIDEN)-3-METHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’~1~-(3,3-DIMETHYL-5-OXOCYCLOHEXYLIDEN)-3-METHYLBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’~1~-(3,3-DIMETHYL-5-OXOCYCLOHEXYLIDEN)-3-METHYLBENZOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,3-dimethyl-5-oxocyclohexyliden)isonicotinohydrazide
  • N’-(3,3-dimethyl-5-oxocyclohexyliden)benzohydrazide

Uniqueness

N’~1~-(3,3-DIMETHYL-5-OXOCYCLOHEXYLIDEN)-3-METHYLBENZOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both cyclohexylidene and benzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methylbenzamide

InChI

InChI=1S/C16H20N2O2/c1-11-5-4-6-12(7-11)15(20)18-17-13-8-14(19)10-16(2,3)9-13/h4-7H,8-10H2,1-3H3,(H,18,20)/b17-13-

InChI Key

USZWWBORSMBASD-LGMDPLHJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C\2/CC(=O)CC(C2)(C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=C2CC(=O)CC(C2)(C)C

Origin of Product

United States

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